N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a benzodioxin-based acetamide derivative characterized by a 1,4-diazaspiro[4.4]nona-1,3-diene ring substituted with a phenyl group at position 3 and a sulfanylacetamide linker. The 2,3-dihydro-1,4-benzodioxin moiety provides a rigid, oxygen-rich aromatic framework, which is known to enhance bioavailability and metabolic stability in drug-like molecules .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-20(24-17-8-9-18-19(14-17)29-13-12-28-18)15-30-22-21(16-6-2-1-3-7-16)25-23(26-22)10-4-5-11-23/h1-3,6-9,14H,4-5,10-13,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDAWGHSSMQRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxinamine fragment is typically derived from 6-nitro-2,3-dihydro-1,4-benzodioxin, which undergoes catalytic hydrogenation. Key steps include:
- Nitration of 1,4-benzodioxan : Treatment with concentrated nitric acid in acetic anhydride at 0–5°C yields 6-nitro-1,4-benzodioxan.
- Reduction to amine : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine with >90% yield.
Construction of 3-Phenyl-1,4-diazaspiro[4.4]nona-1,3-diene-2-thiol
The diazaspiro core is synthesized via a cyclocondensation strategy:
- Condensation of diketones and diamines : Reacting 1-phenyl-1,4-diketone with ethylenediamine in the presence of nano-titania (0.05 g) under microwave irradiation (300 W, 80°C) generates the spiro ring system. This method achieves 93–95% yield in 20 minutes, with nano-titnia recyclable for four cycles.
- Thiol introduction : Treating the diazaspiro intermediate with Lawesson’s reagent in toluene at 110°C converts the carbonyl group to a thiol.
Thioether Formation via Nucleophilic Substitution
The sulfanyl bridge is established through SN2 displacement:
- Activation of acetamide : 2-Chloroacetamide is reacted with the diazaspiro-2-thiol in DMF using K₂CO₃ as a base.
- Optimization : A molar ratio of 1:1.2 (chloroacetamide:thiol) at 60°C for 6 hours yields 85–88% of 2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide.
Coupling of Benzodioxinamine and Thioacetamide
The final acetamide bond is formed via carbodiimide-mediated coupling:
- Activation strategy : 2-({3-Phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetic acid is activated with EDCl/HOBt in anhydrous DCM.
- Amidation : Adding 2,3-dihydro-1,4-benzodioxin-6-amine at 0°C, followed by stirring at room temperature for 12 hours, affords the target compound in 78% yield.
Alternative One-Pot Synthesis
A streamlined approach adapts the “one-pot” methodology from sulfinyl-acetamide synthesis:
- Sequential reactions : Benzodioxinamine, diazaspiro-thiol, and chloroacetamide are combined in acetonitrile with K₂CO₃.
- Conditions : Heating at 80°C for 8 hours under N₂ achieves 72% yield, avoiding intermediate isolation.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.28 (m, 5H, Ph), 6.82 (d, J = 8.4 Hz, 1H, benzodioxin), 6.75 (s, 1H, benzodioxin), 4.30 (s, 2H, SCH₂CO), 4.25–4.15 (m, 4H, OCH₂CH₂O).
- HRMS (ESI+) : m/z calc. for C₂₃H₂₂N₃O₃S [M+H]⁺ 428.1384, found 428.1386.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Multi-step | Nano-titania | 24 h | 78 | 99 |
| One-pot | K₂CO₃ | 8 h | 72 | 95 |
The multi-step route offers higher purity, while the one-pot method reduces labor and cost.
Challenges and Optimizations
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzodioxin and diazaspiro moieties may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a common benzodioxin-acetamide backbone with several analogs, but differences in the sulfanyl-linked heterocyclic systems dictate their pharmacological profiles. Key analogs include:
Table 1: Structural and Functional Comparison of Benzodioxin-Acetamide Derivatives
| Compound Name | Core Heterocycle | Key Substituents | Biological Activity | Activity Data (IC₅₀ or MIC) | Reference |
|---|---|---|---|---|---|
| Target Compound | 1,4-Diazaspiro[4.4]nona-1,3-diene | 3-Phenyl | Not explicitly reported | N/A | - |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanylacetamide | 1,3,4-Thiadiazole | 4-Methoxybenzyl | Antibacterial | MIC: 3.12–12.5 µg/mL | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide | 1,2,4-Triazole | Pyridinyl, Ethyl | Antibacterial/Antifungal | Moderate activity | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | Sulfonamide | 4-Chlorophenyl, 3,5-Dimethylphenyl | Antimicrobial/Antifungal | MIC: 6.25 µg/mL (bacterial) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | Pyrimidoindole | 3-Methyl, 4-Oxo | Not reported (structural lead) | N/A |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its enzyme inhibitory potential and implications for therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of the Benzodioxin Moiety : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various sulfonyl chlorides to form sulfonamide derivatives.
- Introduction of the Spiro Structure : The spiro compound is synthesized through a reaction with 2-bromo-N-(un/substituted phenyl)acetamides in the presence of lithium hydride as a base in DMF (dimethylformamide) .
- Final Product Formation : The final compound is obtained by combining the benzodioxin sulfonamide with the spiro compound under controlled conditions.
Enzyme Inhibition Studies
Recent studies have focused on evaluating the enzyme inhibitory potential of this compound against key enzymes involved in metabolic disorders:
- α-glucosidase Inhibition : The compound exhibited significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. This inhibition suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption .
- Acetylcholinesterase Inhibition : The compound also showed promising results in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer’s disease (AD). This activity indicates potential neuroprotective effects and applications in treating cognitive disorders .
Cytotoxicity and Antitumor Activity
While specific cytotoxicity data for this compound is limited, related compounds with similar structures have demonstrated notable antitumor properties:
| Compound | Cell Line Tested | IC50 (µM) | Activity Classification |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | <10 | Highly Active |
| Compound B | MCF7 (breast cancer) | 5 | Highly Active |
| Compound C | A549 (lung cancer) | 12 | Moderately Active |
These results highlight the potential of benzodioxin derivatives in cancer therapy .
Study 1: Anti-Diabetic Potential
A study evaluated a series of new sulfonamide derivatives containing the benzodioxin moiety for their anti-diabetic properties through α-glucosidase inhibition assays. The results indicated that some derivatives had IC50 values comparable to existing anti-diabetic medications .
Study 2: Neuroprotective Effects
Research has shown that compounds with similar structural features can inhibit acetylcholinesterase effectively. For instance, a derivative was found to have an IC50 value of approximately 20 µM against acetylcholinesterase, suggesting that modifications to the benzodioxin structure could enhance neuroprotective effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
